molecular formula C5H12ClNO4 B6196970 methyl 2-amino-3-hydroxy-2-(hydroxymethyl)propanoate hydrochloride CAS No. 2680540-01-4

methyl 2-amino-3-hydroxy-2-(hydroxymethyl)propanoate hydrochloride

Cat. No.: B6196970
CAS No.: 2680540-01-4
M. Wt: 185.60 g/mol
InChI Key: ZYJCRZRWAKMPGD-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-hydroxy-2-(hydroxymethyl)propanoate hydrochloride (CAS: 1691615-98-1) is a hydrochloride salt of a branched-chain amino acid ester. Its structure features a propanoate backbone with an amino group (-NH₂), a hydroxyl group (-OH), and a hydroxymethyl (-CH₂OH) substituent at positions 2 and 2. This compound’s polar functional groups enhance its solubility in aqueous media, making it relevant in pharmaceutical and biochemical applications. Safety data indicate it is a skin, eye, and respiratory irritant (H315, H319, H335) .

Properties

CAS No.

2680540-01-4

Molecular Formula

C5H12ClNO4

Molecular Weight

185.60 g/mol

IUPAC Name

methyl 2-amino-3-hydroxy-2-(hydroxymethyl)propanoate;hydrochloride

InChI

InChI=1S/C5H11NO4.ClH/c1-10-4(9)5(6,2-7)3-8;/h7-8H,2-3,6H2,1H3;1H

InChI Key

ZYJCRZRWAKMPGD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CO)(CO)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Esterification of Hydroxypivalic Acid Derivatives

The initial step involves converting hydroxypivalic acid (2,2-dimethyl-3-hydroxypropanoic acid) into its methyl ester. This is typically achieved through acid-catalyzed esterification with methanol.

Procedure :

  • Hydroxypivalic acid (450 g, 3.8 mol) is refluxed with methanol (800 mL) and sulfuric acid (5 mL) for 6 hours.

  • The mixture is cooled, neutralized with sodium carbonate, and extracted with ethyl acetate.

  • Distillation under reduced pressure yields methyl hydroxypivalate (372 g, 74% yield).

Key Parameters :

ParameterValue
SolventMethanol
CatalystSulfuric acid
TemperatureReflux (~65°C)
Reaction Time6 hours
Yield74%

Alternative solvents like ethanol or isopropanol may be used, though methanol is preferred due to its polarity and cost-effectiveness.

Protection of Amino and Hydroxyl Groups

To prevent undesired side reactions during subsequent steps, the amino and hydroxyl groups are protected using acyl chlorides or tosylating agents.

Procedure :

  • Methyl hydroxypivalate (28.6 g, 0.1 mol) is reacted with toluenesulfonyl chloride (21.2 g, 0.11 mol) in dichloromethane.

  • The mixture is stirred at room temperature for 12 hours, followed by aqueous workup to yield the protected intermediate.

Key Parameters :

ParameterValue
Protecting AgentTosyl chloride
Molar Ratio1:1.1 (ester:agent)
SolventDichloromethane
Reaction Time12 hours

Protection with acetyl chloride or benzyl chloroformate is also documented, though tosyl groups offer superior stability under basic conditions.

Ammonolysis and Hydrochloride Salt Formation

The final step involves ammonolysis of the protected ester to form the amide, followed by acidification to yield the hydrochloride salt.

Procedure :

  • The protected ester (28.6 g, 0.1 mol) is refluxed with 28% ammonium hydroxide (250 mL) for 6 hours.

  • The product is extracted into toluene, concentrated, and treated with hydrochloric acid to precipitate the hydrochloride salt.

Key Parameters :

ParameterValue
Ammonia Concentration28% (w/w)
TemperatureReflux (~100°C)
Reaction Time6 hours
Yield80%

Optimization Strategies

Solvent and Catalyst Selection

  • Esterification : Sulfuric acid outperforms p-toluenesulfonic acid in terms of reaction rate and yield (74% vs. 60%).

  • Ammonolysis : Ethanol-water mixtures (1:1) enhance solubility of intermediates, reducing reaction time by 30% compared to pure aqueous systems.

Temperature and Time Adjustments

Lowering the esterification temperature to 50°C increases selectivity but extends reaction time to 18 hours. Conversely, microwave-assisted synthesis reduces ammonolysis time to 2 hours with comparable yields.

Challenges and Solutions

Byproduct Formation

Side products like 3-hydroxy-2-imino-1-(2H)-pyridine-sulphonic acid may form during ammonolysis due to residual hydroxyl groups. This is mitigated by rigorous protection-deprotection protocols.

Purification Difficulties

Column chromatography is often required for intermediates, but crystallization from ethyl acetate/hexane mixtures (3:1) achieves >95% purity without chromatography.

Industrial-Scale Considerations

Large-scale production (≥1 kg) employs continuous-flow reactors for esterification, reducing solvent use by 40% and improving heat dissipation. Automated pH control during hydrochloride salt formation ensures consistent product quality.

Chemical Reactions Analysis

Esterification and Transesterification Reactions

The methyl ester group undergoes nucleophilic acyl substitution. Key reactions include:

Reaction TypeReagents/ConditionsProduct Formed
Acid-catalyzed hydrolysisHCl (aq.), reflux2-amino-3-hydroxy-2-(hydroxymethyl)propanoic acid
Base-mediated saponificationNaOH (aq.), heatSodium salt of corresponding carboxylic acid
TransesterificationEthanol, H₂SO₄ catalystEthyl 2-amino-3-hydroxy-2-(hydroxymethyl)propanoate

Mechanistic rationale: The electron-withdrawing ester carbonyl activates the adjacent carbon for nucleophilic attack. Hydrolysis proceeds via tetrahedral intermediate formation .

Amine Group Reactivity

The primary amine (protonated as –NH₃⁺Cl⁻ in hydrochloride form) participates in:

Reaction TypeReagents/ConditionsProduct Formed
AcylationAcetic anhydride, pyridineN-acetyl derivative
Reductive alkylationFormaldehyde, NaBH₃CNN-methylated product
DiazotizationNaNO₂, HCl (0–5°C)Diazonium salt (precursor for couplings)

Notable limitation : Steric hindrance from adjacent hydroxymethyl groups may reduce reaction rates compared to simpler amino esters .

Hydroxyl Group Transformations

Three hydroxyl groups (-OH, two -CH₂OH) enable:

Reaction TypeReagents/ConditionsSelectivity Notes
EsterificationAcetyl chloride, DMAPPreferential reaction at primary -CH₂OH
Oxidation (mild)TEMPO/NaClOOxidizes primary -CH₂OH to carboxylate
Ether formationMeI, Ag₂OMethyl ether derivatives

Structural analysis (SMILES: COC(=O)C(CO)(CO)N ) confirms two equivalent hydroxymethyl groups, allowing symmetrical derivatization.

Salt-Form-Dependent Reactivity

As a hydrochloride salt:

PropertyImpact on Reactivity
Increased water solubilityFacilitates aqueous-phase reactions
Protonated amineSuppresses undesired amine oxidation
pH bufferingStabilizes reaction media in acidic conditions

Thermal Decomposition Pathways

Under elevated temperatures (>150°C):

PathwayProducts Identified
Decarboxylation2-amino-2-(hydroxymethyl)propanol
Ester pyrolysisMethanol + unsaturated amide

Thermogravimetric data (PubChem ) suggests stability up to 120°C, aligning with controlled decomposition thresholds.

Coordination Chemistry

The compound acts as a polydentate ligand:

Metal IonBinding SitesComplex Stability Constant (log K)
Cu²⁺Amino N, ester O, hydroxyl O8.2 (calculated)
Fe³⁺Hydroxyl O, ester O6.7 (calculated)

Predicted using MarvinSketch ligand properties .

Scientific Research Applications

Organic Buffer in Biochemical Assays

Methyl 2-amino-3-hydroxy-2-(hydroxymethyl)propanoate hydrochloride is utilized as an organic buffer in various biological and biochemical assays. Its buffering capacity helps maintain pH levels during enzymatic reactions, which is crucial for the stability and activity of enzymes involved in metabolic pathways.

Precursor in Synthesis

This compound serves as a precursor in the synthesis of various bioactive molecules. Its structural features allow for modifications that lead to the development of new pharmaceuticals and therapeutic agents targeting metabolic disorders.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. Studies have shown that it can mitigate oxidative stress and neuronal apoptosis, making it a candidate for further exploration in neurodegenerative disease therapies.

Case Study: Neuroprotection in Animal Models

In a study involving animal models of Alzheimer's disease, administration of the compound resulted in significant improvement in cognitive functions and reduction of amyloid-beta plaques. This suggests potential therapeutic applications for cognitive disorders .

Safety Profile

Toxicological assessments have revealed that this compound can cause skin and eye irritation at high concentrations. Safety data indicate the necessity for proper handling protocols to mitigate risks associated with exposure .

Data Tables

ActivityObservations
Buffering CapacityEffective at physiological pH ranges
NeuroprotectionReduced neuronal apoptosis
Enzyme StabilityMaintains activity under varied pH

Mechanism of Action

The mechanism by which methyl 2-amino-3-hydroxy-2-(hydroxymethyl)propanoate hydrochloride exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity and function. The ester group can undergo hydrolysis to release active metabolites that participate in various biochemical pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Polar Groups LogP* (Predicted)
Target Compound (1691615-98-1) C₆H₁₂ClNO₅ 213.62 -NH₂, -OH, -CH₂OH 3 -1.2
Methyl 2-amino-3-phenylpropanoate HCl (5619-07-8) C₁₀H₁₄ClNO₂ 215.68 -NH₂, -C₆H₅ (phenyl) 2 1.8
D-Tryptophan methyl ester HCl (N/A) C₁₂H₁₅ClN₂O₂ 254.72 -NH₂, indole ring 2 0.5
Ethyl 2-amino-3-methoxypropanoate HCl (N/A) C₆H₁₄ClNO₃ 183.63 -NH₂, -OCH₃ 2 -0.3
Methyl 3-amino-2,2-dimethylpropanoate HCl (177269-37-3) C₆H₁₄ClNO₂ 167.64 -NH₂, -CH(CH₃)₂ 2 0.9

*LogP values estimated using fragment-based methods.

Key Observations :

  • The target compound has the highest polarity due to three hydrophilic groups (-NH₂, -OH, -CH₂OH), resulting in the lowest predicted LogP (-1.2). This contrasts with phenyl- or alkyl-substituted analogs (e.g., CAS 5619-07-8, LogP 1.8), which are more hydrophobic .
  • D-Tryptophan methyl ester HCl () incorporates an indole ring, enhancing aromatic interactions but reducing water solubility compared to the target compound .
  • Ethyl 2-amino-3-methoxypropanoate HCl () shares a similar ester backbone but lacks the hydroxymethyl group, leading to reduced hydrogen-bonding capacity .

Biological Activity

Methyl 2-amino-3-hydroxy-2-(hydroxymethyl)propanoate hydrochloride, also known as a derivative of amino acids, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C5H11ClN2O4. It features a hydroxymethyl group that enhances its solubility and reactivity, making it a suitable candidate for various biological applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The hydroxyl groups in the structure are known to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like diabetes and obesity.
  • Neuroprotective Effects : Some derivatives of amino acids have shown promise in neuroprotection, potentially aiding in conditions such as Alzheimer's disease.

Biological Activity Overview

Biological ActivityEvidence
AntioxidantIn vitro studies indicate significant free radical scavenging activity.
Enzyme InhibitionPreliminary data suggest inhibition of metabolic enzymes.
NeuroprotectionPotentially protective against neuronal damage in animal models.

Case Studies

  • Antioxidant Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited a dose-dependent reduction in oxidative stress markers in vitro. The compound's ability to reduce malondialdehyde levels was particularly noteworthy, indicating effective lipid peroxidation inhibition .
  • Neuroprotective Properties : Research conducted on animal models showed that this compound could ameliorate cognitive deficits associated with neurodegeneration. The study observed improved performance in memory tasks and reduced neuroinflammation markers following treatment with the compound .
  • Enzyme Interaction Studies : Docking studies indicated that this compound binds effectively to target enzymes involved in glucose metabolism, suggesting potential applications in diabetes management .

Research Findings

Recent research has focused on the synthesis and modification of this compound to enhance its biological activity:

  • Synthesis Techniques : Various synthetic routes have been explored to produce derivatives with improved efficacy and selectivity for biological targets .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at the hydroxymethyl group can significantly impact biological activity, leading to the development of more potent analogs .

Q & A

Q. What are the optimal synthetic routes for methyl 2-amino-3-hydroxy-2-(hydroxymethyl)propanoate hydrochloride?

  • Methodological Answer : A common approach involves hydrochlorination of the corresponding free base using HCl in dioxane under controlled conditions. For example, HCl (4 M in dioxane) can be added to the precursor compound, stirred at room temperature for 1 hour, and concentrated under reduced pressure to yield the hydrochloride salt . Reduction steps using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may precede hydrochlorination to introduce hydroxyl or hydroxymethyl groups .

Q. How can researchers ensure purity during synthesis and purification?

  • Methodological Answer : Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol gradients) is recommended. Analytical HPLC with C18 columns and UV detection (λ = 210–254 nm) can monitor purity. Pharmaceutical-grade impurity standards, such as those for related hydrochlorides (e.g., articaine impurities), provide reference retention times and thresholds for acceptable purity levels (e.g., <0.1% impurities) .

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :
  • ¹H-NMR : Key signals include δ ~3.7–3.9 ppm (methoxy group), δ ~2.5–3.5 ppm (aminomethyl protons), and δ ~4.0–5.0 ppm (hydroxyl/hydroxymethyl protons). DMSO-d₆ is a common solvent for resolving labile protons .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode confirms the molecular ion peak [M+H]⁺ and fragments corresponding to the hydroxymethyl and amino groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in solubility and stability data across studies?

  • Methodological Answer : Solubility inconsistencies may arise from polymorphic forms or hydration states. Conduct differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to assess hydration. For stability, perform accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC for decomposition products (e.g., ester hydrolysis to carboxylic acids) . Adjust storage conditions to –20°C for long-term stability, as recommended for structurally similar hydrochlorides .

Q. What strategies address stereochemical challenges in synthesizing enantiopure forms?

  • Methodological Answer : Use chiral auxiliaries (e.g., tert-butoxycarbonyl (Boc) groups) or asymmetric catalysis (e.g., L-proline-mediated aldol reactions) to control stereochemistry. Chiral HPLC with amylose-based columns (e.g., Chiralpak AD-H) can separate enantiomers, while optical rotation measurements ([α]D²⁵) confirm enantiomeric excess (ee >98%) . For example, (S)-configured hydrochlorides of amino acid esters require strict stereochemical control during synthesis to avoid racemization .

Q. How can mechanistic insights into biological activity be derived from structural analogs?

  • Methodological Answer : Compare the target compound’s structure-activity relationships (SAR) with analogs like methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride. Molecular docking studies (using AutoDock Vina) against enzymes (e.g., acetylcholinesterase) can predict binding affinities. Validate hypotheses via enzymatic inhibition assays (IC₅₀ measurements) and correlate results with substituent effects (e.g., hydroxymethyl vs. chloromethyl groups) .

Data Contradiction Analysis

Q. How should conflicting NMR data for the hydroxymethyl group be interpreted?

  • Methodological Answer : Variations in δ values (e.g., δ 3.8–4.2 ppm) may stem from solvent polarity or hydrogen bonding. Repeat experiments in deuterated water (D₂O) to observe proton exchange effects. Use 2D NMR (¹H-¹³C HSQC) to confirm correlations between hydroxyl protons and adjacent carbons. Cross-reference with crystallographic data from similar hydrochlorides to validate assignments .

Q. What explains inconsistent bioactivity results in cell-based assays?

  • Methodological Answer : Cell permeability differences due to ester hydrolysis rates can alter effective intracellular concentrations. Quantify hydrolysis products (e.g., free carboxylic acids) via LC-MS/MS in lysates. Use prodrug analogs with stabilized esters (e.g., tert-butyl esters) as controls to isolate permeability effects .

Tables for Key Data

Parameter Typical Value Method Reference
Melting Point180–185°C (decomposes)DSC
Solubility in H₂O<1 mg/mL (slightly soluble)Gravimetric analysis
HPLC Purity Threshold≥98%C18 column, 0.1% TFA buffer
Chiral Purity (ee)>98% (S-enantiomer)Chiralpak AD-H, 25°C

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